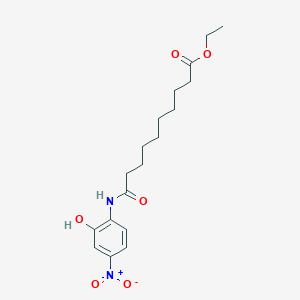
Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate is a synthetic organic compound that features a complex structure with both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate typically involves the esterification of 10-oxodecanoic acid with ethanol, followed by the introduction of the 2-hydroxy-4-nitroanilino group. This can be achieved through a series of condensation reactions under controlled conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-nitroaniline: Shares the nitroaniline structure but lacks the ester and aliphatic components.
2-Hydroxy-5-nitrobenzaldehyde: Similar aromatic structure with a nitro group but different functional groups.
Uniqueness
Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
2274-34-2 |
|---|---|
Fórmula molecular |
C18H26N2O6 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate |
InChI |
InChI=1S/C18H26N2O6/c1-2-26-18(23)10-8-6-4-3-5-7-9-17(22)19-15-12-11-14(20(24)25)13-16(15)21/h11-13,21H,2-10H2,1H3,(H,19,22) |
Clave InChI |
FRQVFXNBQLENFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


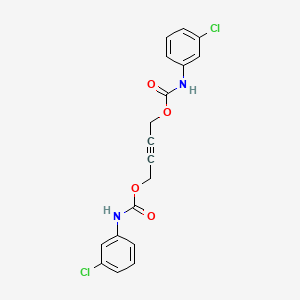
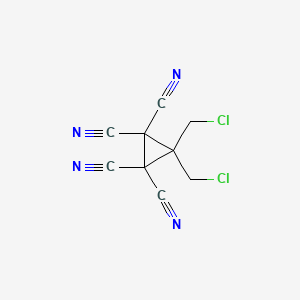

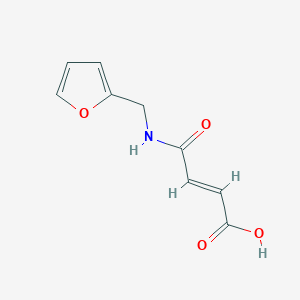
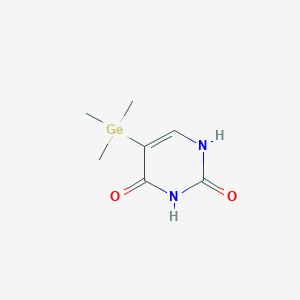

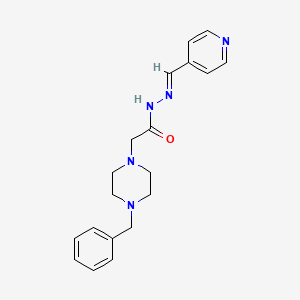

![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077622.png)

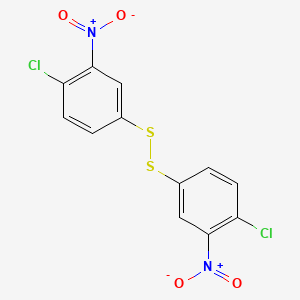

![Decane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B15077650.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B15077658.png)
